![molecular formula C5H9N3OS B12584691 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole CAS No. 646534-22-7](/img/structure/B12584691.png)
3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-mercapto-5-methyl-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-5-methyl-1H-1,2,4-triazole: A precursor in the synthesis of 3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole.
5-Methyl-1H-1,2,4-triazole-3-thiol: Another sulfur-containing triazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. This functional group can be modified to create a variety of derivatives with potentially enhanced properties for specific applications.
Eigenschaften
CAS-Nummer |
646534-22-7 |
|---|---|
Molekularformel |
C5H9N3OS |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
3-(methoxymethylsulfanyl)-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H9N3OS/c1-4-6-5(8-7-4)10-3-9-2/h3H2,1-2H3,(H,6,7,8) |
InChI-Schlüssel |
WDKJZZIMNWPRBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)SCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12584608.png)
![2-Azetidinecarbonitrile, 1-[(2S)-aminocyclohexylacetyl]-, (2S)-](/img/structure/B12584613.png)
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12584619.png)
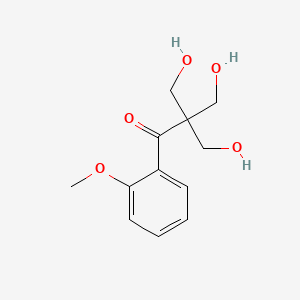
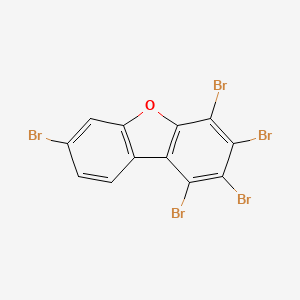
![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)
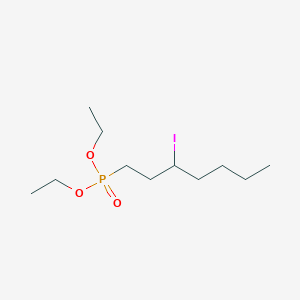
![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
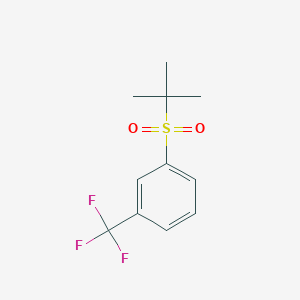
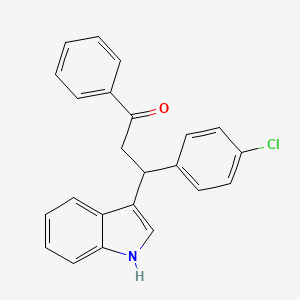

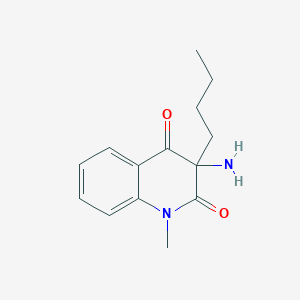
![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
